molecular formula C20H32N6O12Se2 B12295645 Glutaselenone diselenide

Glutaselenone diselenide

Cat. No.: B12295645
M. Wt: 706.4 g/mol
InChI Key: QLLZDMKEQUBHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaselenone diselenide, also known as gamma-L-glutamyl-L-selenocysteinylglycine diselenide, is an organoselenium compound. It is a selenium analog of glutathione disulfide, which plays a crucial role in various biological processes due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutaselenone diselenide typically involves the protection of the selenol group of selenocysteine with a p-methoxybenzyl group. This protected selenocysteine is then coupled with glutathione through a peptide bond formation. The final step involves the removal of the protecting group by acidolysis using trifluoroacetic acid in the presence of thioanisole .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods would likely include solid-phase peptide synthesis (SPPS) for the efficient assembly of the peptide chain, followed by purification and deprotection steps to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Glutaselenone diselenide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form seleninic acids.

    Reduction: It can be reduced back to its selenol form.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.

    Substitution: Nucleophiles like thiols or amines can react with this compound under mild conditions.

Major Products Formed

Scientific Research Applications

Glutaselenone diselenide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in redox biology and as a mimic of glutathione peroxidase.

    Medicine: Investigated for its potential anticancer and chemopreventive properties.

Mechanism of Action

Glutaselenone diselenide exerts its effects primarily through its antioxidant activity. It mimics the action of glutathione peroxidase by reducing hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively. This reaction involves the oxidation of the selenol group to a selenenic acid intermediate, which is then reduced back to the selenol form by glutathione .

Comparison with Similar Compounds

Similar Compounds

    Glutathione disulfide: The sulfur analog of glutaselenone diselenide.

    Selenocysteine: The selenium analog of cysteine.

    Selenomethionine: The selenium analog of methionine.

Uniqueness

This compound is unique due to its enhanced antioxidant properties compared to its sulfur analogs. The presence of selenium in its structure allows it to participate in redox reactions more efficiently, making it a more potent antioxidant. This property makes it particularly valuable in biological and medicinal applications where oxidative stress is a concern .

Properties

Molecular Formula

C20H32N6O12Se2

Molecular Weight

706.4 g/mol

IUPAC Name

2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]diselanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H32N6O12Se2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)

InChI Key

QLLZDMKEQUBHQO-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(C[Se][Se]CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.